N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE
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Overview
Description
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a naphthyl group through an acetamide linkage. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the reaction of 3-(dimethylamino)aniline with 1-naphthylacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The process can be summarized as follows:
Starting Materials: 3-(dimethylamino)aniline and 1-naphthylacetic acid.
Reaction Conditions: The reaction is conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the naphthyl group can intercalate into hydrophobic regions of proteins or nucleic acids, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: This compound has a similar structure but contains a prop-2-en-1-one linkage instead of an acetamide group.
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)PROPIONAMIDE: Similar to the target compound but with a propionamide group.
Uniqueness
N-[3-(DIMETHYLAMINO)PHENYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-22(2)18-11-6-10-17(14-18)21-20(23)13-16-9-5-8-15-7-3-4-12-19(15)16/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRZJKOZALFQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350121 |
Source
|
Record name | ST006167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-90-7 |
Source
|
Record name | ST006167 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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